2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Thiadiazole derivatives are a focus of synthesis and biological activity studies due to their diverse pharmacological properties. Compounds containing the thiadiazole moiety, similar to the queried chemical, have been synthesized and evaluated for various biological activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine showed potential inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their utility in addressing bacterial infections in agriculture (Xia, 2015).
Anticancer and Antimicrobial Potential
The structural modification and synthesis of thiadiazole derivatives have been explored for their anticancer and antimicrobial properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability and strong antimicrobial activity against certain strains, such as S. epidermidis. These findings suggest the potential of thiadiazole derivatives in developing therapies with minimum cytotoxicity against cancer cells and combating microbial infections (Gür et al., 2020).
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, sharing structural similarities with the queried compound, have shown promising properties for photodynamic therapy (PDT) applications in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitizers used in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibitory Activities
The exploration of thiadiazole analogs for their enzyme inhibitory activities provides another avenue of research. Compounds synthesized through conventional and microwave-assisted protocols have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase. Such studies aid in understanding the compounds' binding modes and developing inhibitors for therapeutic applications (Virk et al., 2018).
Properties
IUPAC Name |
2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-11-18(25-29-14)22-19(27)13-26-9-7-16(8-10-26)21-24-23-20(30-21)12-15-3-5-17(28-2)6-4-15/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTHJFISYBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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